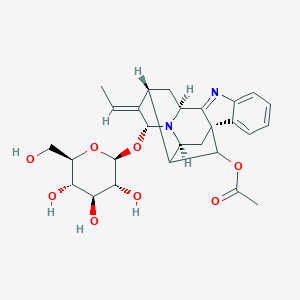

Raucaffricine

Description

This compound has been reported in Rauvolfia serpentina and Rauvolfia caffra with data available.

Properties

CAS No. |

31282-07-2 |

|---|---|

Molecular Formula |

C27H32N2O8 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24+,25+,26-,27+/m0/s1 |

InChI Key |

OSJPGOJPRNTSHP-ICYIRATMSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Raucaffricine: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a prominent indole alkaloid glycoside, serves as a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline. Found in significant quantities in plant cell cultures of the genus Rauwolfia, particularly Rauwolfia serpentina, its strategic position in a vital biosynthetic pathway makes it a compound of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its role in alkaloid biosynthesis.

Physicochemical Properties of this compound

While extensive experimental data for some physical properties of this compound are not widely reported in publicly available literature, a combination of computed and experimental data provides a solid foundation for its characterization.

Chemical Structure and Identifiers

-

IUPAC Name: [(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate[1]

-

CAS Number: 31282-07-2[1]

-

Molecular Formula: C₂₇H₃₂N₂O₈[1]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data available for this compound. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental determination in published literature.

| Property | Value | Source |

| Molecular Weight | 512.6 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 512.21586598 Da | PubChem (Computed)[1] |

| XlogP (Predicted) | -0.2 | PubChem (Computed)[1] |

| pKa (Predicted) | 12.84 ± 0.70 | Alfa Chemistry |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Experimental Protocols

Detailed experimental protocols are crucial for the isolation, purification, and characterization of this compound. The following sections outline methodologies derived from literature for key experimental procedures.

Isolation of this compound from Rauwolfia serpentina Cell Suspension Cultures by Rotation Locular Countercurrent Chromatography (RLCC)

Rotation Locular Countercurrent Chromatography (RLCC) has been reported as a convenient method for isolating several grams of this compound from cell suspension cultures. While the full detailed protocol is not available in the cited abstract, the general principles of RLCC for alkaloid separation can be outlined.[2]

Principle: RLCC is a liquid-liquid partition chromatography technique that relies on the differential partitioning of solutes between two immiscible liquid phases. The stationary phase is held in a series of chambers (loculi) in a rotating column, while the mobile phase flows through it. This continuous partitioning process allows for the separation of compounds based on their partition coefficients.

General Methodology:

-

Biomass Harvesting and Extraction:

-

Harvest Rauwolfia serpentina cells from the suspension culture by filtration.

-

Lyophilize the cells to remove water.

-

Extract the dried cell material with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.

-

Concentrate the extract under reduced pressure.

-

-

RLCC System Preparation:

-

Select an appropriate biphasic solvent system. The choice of solvent system is critical and depends on the polarity of the target compound. For indole alkaloids, various combinations of chloroform, methanol, and water with acidic or basic modifiers are commonly used.

-

Degas both phases of the solvent system prior to use.

-

Fill the RLCC column with the stationary phase.

-

Equilibrate the column by pumping the mobile phase through the system until the effluent is clear.

-

-

Sample Introduction and Fractionation:

-

Dissolve the crude extract in a small volume of the mobile or stationary phase.

-

Inject the sample into the RLCC system.

-

Begin the rotation of the column and pump the mobile phase at a defined flow rate.

-

Collect fractions of the effluent at regular intervals.

-

-

Analysis and Purification:

-

Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For indole alkaloids, reversed-phase HPLC is commonly employed.

General Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating indole alkaloids.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. For example, an isocratic mobile phase of acetonitrile and phosphate buffer (35:65 v/v) has been used for the analysis of other indole alkaloids in Rauwolfia.[2]

-

Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

-

Detection: Indole alkaloids typically exhibit strong UV absorbance. A detection wavelength in the range of 210-280 nm can be used. For the simultaneous analysis of multiple alkaloids in Rauvolfia verticillata, a detection wavelength of 280 nm has been employed.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound in D₂O shows characteristic signals for the aromatic protons of the indole nucleus, the ethylidene group, and the sugar moiety. A study on Rauvolfia caffra reported the following key ¹H-NMR signals for this compound: an ortho-disubstituted aromatic ring with signals from δH 7.57 to 7.2 ppm, and an ethylidene group with a doublet at δH 1.67 ppm and a quartet at δH 5.65 ppm.[3]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

UPLC-MS: Ultra-Performance Liquid Chromatography-Mass Spectrometry has been used to identify this compound as a major constituent in the crude extract of Rauvolfia caffra, with a measured mass-to-charge ratio (m/z) of 513.2.[3] This corresponds to the protonated molecule [M+H]⁺.

Biological Activities and Signaling Pathways

Currently, there is limited information on the specific pharmacological activities or direct signaling pathways modulated by this compound itself. Its primary biological significance lies in its role as a precursor in the biosynthesis of other pharmacologically active alkaloids.

Some in vitro studies have investigated the biological activities of this compound. For instance, one study found that this compound did not exhibit antiplasmodial activity.[3] Another study reported that while a fraction containing this compound showed antitrypanosomal activity, this compound itself was not active.[3] Furthermore, this compound did not display any cytotoxic effects against HeLa cells at a concentration of 50 μg/mL.[3] These findings suggest that the glycosylation of vomilenine to form this compound may serve to detoxify the aglycone or to facilitate its storage within the plant cell, rather than conferring direct biological activity.

Mandatory Visualizations

Biosynthesis of Ajmaline from this compound

The following diagram illustrates the key steps in the biosynthetic pathway leading from this compound to the antiarrhythmic drug ajmaline.

Experimental Workflow for Isolation and Analysis of this compound

This diagram outlines a general experimental workflow for the isolation and characterization of this compound from Rauwolfia serpentina cell cultures.

Conclusion

This compound stands as a crucial molecule in the intricate web of indole alkaloid biosynthesis. While its own direct pharmacological activities appear to be limited based on current research, its role as the immediate precursor to the ajmaline pathway underscores its importance. This guide has consolidated the available physicochemical data and provided a framework for its experimental isolation and analysis. Further research to experimentally determine its physical properties, develop and validate a specific HPLC method for its quantification, and fully elucidate its ¹³C-NMR spectrum would provide a more complete understanding of this key biosynthetic intermediate. Such data would be invaluable for researchers and drug development professionals working on the production and derivatization of ajmaline and other related pharmacologically active compounds.

References

Raucaffricine: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a prominent monoterpenoid indole alkaloid (MIA), is a key secondary metabolite found within select species of the plant kingdom. As a glucoalkaloid, it serves as a significant storage molecule, participating in the biosynthetic pathway of the pharmacologically important antiarrhythmic agent, ajmaline. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. Quantitative data are presented for comparative analysis, and logical workflows are visualized to aid in experimental design.

Natural Sources and Botanical Distribution

This compound is primarily biosynthesized by plants belonging to the Apocynaceae (dogbane) family, a diverse family known for its rich production of alkaloids and cardiac glycosides[1][2]. The principal genus associated with this compound production is Rauvolfia [1][2].

Species within this genus that are confirmed sources of this compound include:

-

Rauvolfia serpentina (Indian Snakeroot): This species is the most well-documented source. This compound has been identified as a major indole alkaloid in cell suspension cultures of R. serpentina and has also been detected in the roots of the mature plant[3][4][5].

-

Rauvolfia vomitoria : This species is another significant producer of various indole alkaloids, including those related to the ajmaline pathway, and is known to contain this compound[6].

-

Rauvolfia tetraphylla : Research on the alkaloid profiles of this species indicates the presence of this compound's biosynthetic precursors and related compounds[7].

-

Rauvolfia caffra : UPLC-MS analysis has identified this compound as a major alkaloid in this species.

While the alkaloid is found in the whole plant, its concentration varies significantly between different plant organs and developmental stages. Cell suspension cultures of Rauvolfia serpentina have been identified as a particularly efficient source for the isolation of this compound[3].

Quantitative Distribution of this compound

Quantitative analysis reveals that this compound content can be substantial, especially in cultivated cell lines designed for alkaloid production. Data from whole plants is less specific, often grouped with total alkaloid content. The following tables summarize the available quantitative data.

Table 1: this compound and Total Indole Alkaloid Content in Rauvolfia serpentina Cell Culture Extracts

| Extract ID | Biomass Source | Contained Alkaloids | Total Indole Alkaloid Content (TIAC) (% of Dry Biomass) |

| Extract 2 | Dry Biomass | Ajmaline, Acetylajmaline, This compound | 6.4%[8][9] |

| Extract 3 | Dry Biomass | Ajmaline, This compound | 29.0%[8][9] |

Table 2: General Alkaloid Content in Rauvolfia serpentina Tissues (Wild-Type)

| Plant Part | Analyte | Concentration (mg/g Dry Weight) |

| Root | Crude Alkaloids | 0.416[10][11] |

| Leaves | Crude Alkaloids | 0.217[10][11] |

Note: Data for specific this compound concentration in wild-type plant tissues is limited; values often represent total or crude alkaloid content.

Biosynthesis of this compound

This compound is synthesized via the monoterpenoid indole alkaloid pathway. The pathway originates from the precursors tryptophan (providing the indole moiety) and secologanin (a monoterpenoid derived from the methylerythritol phosphate (MEP) pathway)[1][12]. These condense to form strictosidine, the central precursor for thousands of MIAs[12][13].

The terminal step in this compound biosynthesis is the glucosylation of the alkaloid vomilenine. This reaction is catalyzed by the specific enzyme vomilenine glucosyltransferase (EC 2.4.1.219) , which utilizes UDP-glucose as the sugar donor[8][14]. This compound then acts as a stable storage form, which can be hydrolyzed back to vomilenine by this compound-β-D-glucosidase when the plant requires intermediates for the synthesis of ajmaline[4].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Biosynthesis of Gastrodin by UDP-Glycosyltransferase from Rauvolfia serpentina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, partial amino acid sequence and structure of the product of this compound-O-beta-D-glucosidase from plant cell cultures of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EC 2.4.1.219 [iubmb.qmul.ac.uk]

- 9. KEGG PATHWAY: Various types of N-glycan biosynthesis - Enhydra lutris kenyoni (northern sea otter) [kegg.jp]

- 10. phytojournal.com [phytojournal.com]

- 11. Vomilenine glucosyltransferase - Wikipedia [en.wikipedia.org]

- 12. KEGG ENZYME: 2.4.1.219 [genome.jp]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

Raucaffricine: A Technical Guide on the Glucoalkaloid from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine is a glucoalkaloid found within various medicinal plants of the Rauwolfia genus, most notably Rauwolfia serpentina (Indian snakeroot).[1] As a member of the monoterpenoid indole alkaloid family, it serves a crucial role in the plant's secondary metabolism. The primary established biochemical function of this compound is its role as a biosynthetic precursor to the antiarrhythmic compound ajmaline.[2] Within the plant cell, this compound undergoes enzymatic hydrolysis by this compound β-glucosidase, which cleaves the glucose moiety to yield vomilenine, a direct intermediate in the ajmaline biosynthesis pathway. While the chemistry and biosynthetic role of this compound are partially understood, its independent pharmacological activities remain largely unexplored, presenting a nascent field for drug discovery and development. This technical guide synthesizes the current knowledge on this compound, providing available data on its quantification, experimental protocols for its study, and a prospective look at potential signaling pathways it may modulate.

Data Presentation: Quantitative Analysis of Alkaloids in Rauwolfia Species

Quantitative data specifically detailing the concentration of this compound in various Rauwolfia species is limited in publicly accessible literature. Most analytical studies on Rauwolfia focus on the pharmacologically prominent alkaloids such as reserpine, ajmaline, and ajmalicine. The following table summarizes the reported content of total and select individual alkaloids in Rauwolfia serpentina to provide a contextual understanding of the alkaloid profile.

| Plant Material | Alkaloid Measured | Method | Concentration Reported | Reference |

| R. serpentina Roots | Total Alkaloids | Gravimetric | 0.416 mg/g (dry weight) | [3] |

| R. serpentina Leaves | Total Alkaloids | Gravimetric | 0.217 mg/g (dry weight) | [3] |

| R. serpentina Stem (Hydroalcoholic Extract) | Total Alkaloids | Spectrophotometric | 2.364 mg/100 mg of extract | [4] |

| R. serpentina Roots | Total Indole Alkaloid Content (TIAC) in Extract 2 (containing ajmaline, acetylajmaline, and This compound ) | Not Specified | 6.4% of dry biomass | [2] |

| R. serpentina Roots | Total Indole Alkaloid Content (TIAC) in Extract 3 (containing ajmaline and This compound ) | Not Specified | 29.0% of dry biomass | [2] |

Note: The data presented highlights the presence of this compound as a significant constituent in certain extracts, though precise mg/g quantification is not specified in the cited literature. Further targeted analytical studies are required to determine the absolute concentration of this compound in various plant tissues.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a generalized methodology based on standard procedures for the extraction and isolation of indole alkaloids from Rauwolfia species.[2][5][6]

Objective: To extract and isolate this compound from dried Rauwolfia plant material.

Materials:

-

Dried, powdered Rauwolfia root or stem bark

-

Methanol (ACS grade)

-

Chloroform (ACS grade)

-

Ethyl acetate (ACS grade)

-

Butanol (ACS grade)

-

Distilled water

-

Silica gel for column chromatography (70-230 mesh)

-

Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Maceration/Extraction:

-

Weigh 500 g of dried, powdered Rauwolfia plant material.

-

Suspend the powder in 2.5 L of methanol in a large conical flask.

-

Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude methanolic extract in 500 mL of distilled water.

-

Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against 3 x 500 mL of chloroform. Collect and combine the chloroform fractions.

-

Next, partition the remaining aqueous layer against 3 x 500 mL of ethyl acetate. Collect and combine the ethyl acetate fractions.

-

Finally, partition the remaining aqueous layer against 3 x 500 mL of butanol. Collect and combine the butanol fractions.

-

Concentrate each of the chloroform, ethyl acetate, and butanol fractions to dryness using a rotary evaporator. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., butanol or aqueous residue).

-

-

Column Chromatography:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., chloroform) and pack it into a chromatography column.

-

Dissolve the fraction showing the highest likelihood of containing this compound (based on preliminary TLC analysis) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed sample and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions of 20-30 mL and monitor the composition of each fraction by TLC, spotting against a reference if available.

-

Combine fractions that show a prominent spot corresponding to this compound.

-

-

Purification by Preparative TLC (pTLC):

-

Concentrate the combined fractions from column chromatography.

-

Apply the concentrated sample as a band onto a pTLC plate.

-

Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 85:15 v/v).

-

Visualize the separated bands under UV light (254 nm).

-

Scrape the silica band corresponding to the purified this compound.

-

Elute the compound from the silica using methanol, filter to remove silica particles, and evaporate the solvent to yield the isolated this compound.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis of this compound by HPLC

This protocol is a representative method adapted from validated HPLC procedures for other Rauwolfia alkaloids and can be optimized for this compound quantification.[6][7]

Objective: To quantify the amount of this compound in a plant extract using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Materials & Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Phosphate buffer (HPLC grade)

-

Purified water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm)

-

This compound analytical standard

-

Plant extract prepared as described previously

Procedure:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in purified water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

-

-

Preparation of Standard Solutions:

-

Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the dried plant extract (e.g., 20 mg).

-

Dissolve the extract in a known volume of methanol (e.g., 10 mL).

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan from 200-400 nm; quantify at the maximum absorbance wavelength for this compound (to be determined from the standard's UV spectrum, likely around 220-280 nm).

-

Gradient Elution Program:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-30 min: 70% B

-

30-32 min: Linear gradient from 70% to 10% B

-

32-40 min: 10% B (column re-equilibration)

-

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Determine the linearity (R² value).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Express the final content as mg of this compound per gram of dry extract.

-

Method Validation (Brief): The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][8]

Pharmacological Activity and Potential Signaling Pathways

Direct experimental evidence for the pharmacological activities of isolated this compound is scarce. One in vitro study reported that this compound was not active against Trypanosoma brucei brucei and displayed no cytotoxic effects on HeLa cells at a concentration of 50 μg/mL.[5] The broader pharmacological profile, particularly concerning anti-inflammatory or cardiovascular effects, remains uninvestigated.

However, based on its chemical nature as a glucoalkaloid and its origin from a plant known for cardiovascular-acting compounds, it is possible to hypothesize potential mechanisms of action that warrant future investigation.

Hypothetical Mechanism 1: Anti-inflammatory Activity via NF-κB and MAPK Pathways

Many plant-derived alkaloids and glycosides exhibit anti-inflammatory properties by modulating key signaling cascades.[9][10] If this compound possesses such activity, it could potentially act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of inflammation.

-

NF-κB Pathway: In response to pro-inflammatory stimuli (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[11][12] this compound could potentially interfere with this cascade by inhibiting IKK activation or IκBα degradation.

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical pathway that translates extracellular stimuli into cellular inflammatory responses.[13][14] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound might inhibit the phosphorylation of key MAPK proteins.

Caption: Hypothetical anti-inflammatory action of this compound.

Hypothetical Mechanism 2: Cardiovascular Effects via Na+/K+-ATPase Modulation

This compound's structural feature as a glycoside invites comparison to cardiac glycosides (e.g., digoxin), which are well-known modulators of cardiovascular function. The primary target of cardiac glycosides is the Na+/K+-ATPase pump located on the cell membrane of cardiomyocytes.[15][16]

-

Mechanism of Cardiac Glycosides: By inhibiting the Na+/K+-ATPase, cardiac glycosides cause an increase in intracellular sodium ([Na+]i). This rise in [Na+]i alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium ([Ca2+]i). The elevated [Ca2+]i enhances the contractility of the heart muscle (positive inotropic effect).[17][18]

Although this compound is an indole glucoalkaloid and not a cardenolide steroid like digoxin, its glycosidic nature makes the Na+/K+-ATPase a plausible, albeit speculative, target for future binding and functional studies.

Caption: Hypothetical cardiovascular action via Na+/K+-ATPase.

Conclusion and Future Directions

This compound stands as a well-defined intermediate in the biosynthesis of ajmaline within Rauwolfia species. While analytical and isolation methodologies can be adapted from established protocols for related alkaloids, this guide highlights a significant deficit in the scientific literature concerning its specific quantitative distribution and, more critically, its independent pharmacological properties.

The presented hypothetical signaling pathways—modulation of NF-κB/MAPK for anti-inflammatory effects and inhibition of Na+/K+-ATPase for cardiovascular action—are based on the compound's structural class and are intended to serve as a framework for future research. For drug development professionals and researchers, this compound represents an under-investigated natural product with potential therapeutic applications. Future work should prioritize:

-

Systematic Quantification: Development and validation of specific analytical methods to accurately quantify this compound content across different Rauwolfia species, plant parts, and geographical locations.

-

Pharmacological Screening: Comprehensive in vitro and in vivo screening of purified this compound to identify its bioactivities, particularly focusing on anti-inflammatory, cardiovascular, and CNS effects, given the traditional uses of Rauwolfia.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

Such investigations are essential to unlock the potential of this compound as a novel lead compound for therapeutic development.

References

- 1. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Common cardiac medications potently inhibit ACE2 binding to the SARS-CoV-2 Spike, and block virus penetration and infectivity in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cardiac glycoside-receptor system in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two receptors for cardiac glycosides in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Raucaffricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a prominent glucoalkaloid found in various Rauwolfia species, has been a subject of interest primarily for its role as a biosynthetic precursor to the antiarrhythmic drug ajmaline. However, a comprehensive understanding of its intrinsic pharmacological activities remains largely unexplored. This technical guide provides a detailed overview of the preliminary pharmacological screening of this compound, summarizing the available data, outlining detailed experimental protocols for its further investigation, and visualizing key pathways and workflows. The current body of research on isolated this compound is limited, with some studies indicating a lack of significant antioxidant and antiparasitic activity. This guide aims to consolidate the existing knowledge and provide a framework for future pharmacological evaluation of this indole alkaloid.

Introduction

This compound is a key secondary metabolite in the biosynthetic pathway of several important indole alkaloids within the plant genus Rauwolfia. While much of the scientific focus has been on its enzymatic conversion to vomilenine en route to ajmaline, the direct pharmacological effects of this compound itself are not well-documented. Preliminary screenings of extracts from Rauwolfia caffra, which contain this compound, have shown a range of activities, including anti-depressant, sedative, and anti-hypertensive effects. However, attributing these effects directly to this compound is challenging due to the presence of numerous other bioactive alkaloids.

This guide serves as a resource for researchers by presenting the known biological activities of this compound, providing detailed methodologies for a comprehensive pharmacological screening, and offering visual representations of relevant pathways and experimental flows.

Known Biological Activities and Phytochemistry

Direct pharmacological studies on isolated this compound are sparse. A notable in vitro study investigated its antioxidant, antitrypanosomal, and cytotoxic effects. The findings from this preliminary screening are summarized below.

Data Presentation: In Vitro Screening of this compound

| Pharmacological Parameter | Assay | Test Substance | Concentration/Dose | Result | Reference |

| Antioxidant Activity | DPPH free radical scavenging | This compound | Not specified | Not the main antioxidant compound | [1] |

| Antiparasitic Activity | Antitrypanosomal assay | This compound | Not specified | Inactive | [1] |

| Cytotoxicity | Anti-proliferation against HeLa cells | This compound | 50 µg/mL | No cytotoxic effect | [1] |

Table 1: Summary of in vitro pharmacological screening data for isolated this compound.

The phytochemicals present in Rauwolfia caffra, the plant source for much of the this compound research, include a variety of indole alkaloids, terpenoids, saponins, flavones, and flavonones.[1][2]

Proposed Experimental Protocols for Further Pharmacological Screening

To address the significant gaps in the pharmacological profile of this compound, a systematic screening is required. The following sections detail the experimental protocols for assessing its potential analgesic, anti-inflammatory, cardiovascular, and central nervous system effects.

Analgesic Activity

-

Principle: This method assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

-

Apparatus: Hot plate analgesiometer.

-

Animals: Male or female mice (20-25 g).

-

Procedure:

-

Maintain the hot plate at a constant temperature of 55 ± 0.5°C.

-

Acclimatize the mice to the testing environment.

-

Record the basal reaction time for each mouse by placing it on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time of 15-20 seconds is set to prevent tissue damage.

-

Administer this compound (various doses, intraperitoneally or orally) to the test groups, a standard analgesic (e.g., morphine, 10 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

-

Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

-

Calculate the percentage of the maximum possible effect (% MPE).

-

-

Principle: This test evaluates peripheral analgesic activity by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

-

Animals: Male or female mice (20-25 g).

-

Procedure:

-

Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard analgesic (e.g., indomethacin, 10 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

-

After 30 minutes, inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

-

Immediately place the mice in an observation chamber and count the number of writhes for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing.

-

Anti-inflammatory Activity

-

Principle: This is an acute inflammation model where the increase in paw volume after carrageenan injection is measured to assess anti-inflammatory activity.

-

Apparatus: Plethysmometer.

-

Animals: Male or female Wistar rats (150-200 g).

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat.

-

Administer this compound (various doses, p.o.) to the test groups, a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, p.o.) to the positive control group, and the vehicle to the negative control group.

-

After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema.

-

Cardiovascular Effects

-

Principle: This protocol allows for the direct measurement of cardiovascular parameters such as blood pressure and heart rate in a living animal model.

-

Animals: Male or female Sprague-Dawley rats (250-300 g).

-

Procedure:

-

Anesthetize the rats (e.g., with urethane and α-chloralose).

-

Cannulate the trachea for artificial respiration.

-

Cannulate the left carotid artery and connect it to a pressure transducer to record blood pressure and heart rate.

-

Cannulate the right jugular vein for intravenous administration of this compound.

-

After a stabilization period, administer graded doses of this compound intravenously and record the changes in mean arterial pressure (MAP) and heart rate (HR).

-

A standard antihypertensive agent (e.g., reserpine, found in the same plant genus) can be used as a positive control.

-

Central Nervous System (CNS) Effects

-

Principle: This test is used to assess general locomotor activity and exploratory behavior, which can indicate sedative or stimulant effects.

-

Apparatus: Open field arena with automated tracking software.

-

Animals: Male or female mice (20-25 g).

-

Procedure:

-

Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard CNS depressant (e.g., diazepam, 1 mg/kg, i.p.) or stimulant (e.g., caffeine, 10 mg/kg, i.p.) to the positive control groups, and the vehicle to the negative control group.

-

After 30 minutes, place each mouse individually in the center of the open field arena.

-

Record the locomotor activity (distance traveled, time spent in the center vs. periphery, rearing frequency) for 10-15 minutes.

-

-

Principle: This model is used to assess anxiolytic or anxiogenic effects by observing the animal's preference for open versus enclosed arms of the maze.

-

Apparatus: Elevated plus maze.

-

Animals: Male or female mice (20-25 g).

-

Procedure:

-

Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard anxiolytic (e.g., diazepam, 1 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

-

After 30 minutes, place each mouse at the center of the maze, facing an open arm.

-

Record the number of entries into and the time spent in the open and closed arms for 5 minutes.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Mandatory Visualizations

Biosynthetic Pathway of this compound and Ajmaline

Biosynthesis of Ajmaline from Strictosidine via this compound.

Experimental Workflow for In Vivo Analgesic Screening

Workflow for assessing the analgesic activity of this compound.

Logical Relationship for Anti-inflammatory Screening

References

The Biological Role of Raucaffricine in Rauvolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a glucoalkaloid found in the medicinal plant Rauvolfia serpentina, plays a pivotal role as a key intermediate in the biosynthesis of the pharmacologically significant antiarrhythmic compound, ajmaline. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its biosynthesis, enzymatic conversion, and accumulation within the plant. The guide includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the associated biochemical pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Rauvolfia serpentina (Indian snakeroot) is a perennial shrub belonging to the Apocynaceae family, renowned for its rich profile of monoterpenoid indole alkaloids (MIAs), which possess a wide range of therapeutic properties.[1] Among these, the antiarrhythmic agent ajmaline is of significant medicinal interest. This compound stands as a crucial junction in the intricate metabolic network of R. serpentina, serving as the glycosylated precursor to vomilenine, a direct antecedent in the ajmaline biosynthetic pathway.[2] The presence and metabolism of this compound are indicative of the plant's capacity for ajmaline synthesis, making it a key target for metabolic engineering and pharmaceutical production.

Biosynthesis and Metabolism of this compound

The formation and subsequent hydrolysis of this compound are critical steps in the synthesis of ajmaline. This process involves a series of enzymatic reactions that are tightly regulated within the plant cell.

The Ajmaline Biosynthetic Pathway

This compound is synthesized from vomilenine through the action of vomilenine glucosyltransferase (VGT). Vomilenine itself is derived from the central MIA precursor, strictosidine, through a multi-step enzymatic cascade. The subsequent and defining step in the pathway to ajmaline is the deglycosylation of this compound, a reaction catalyzed by the specific enzyme this compound β-glucosidase (RG).[3] This hydrolysis yields D-glucose and vomilenine, which then proceeds through several further enzymatic modifications to form ajmaline.[4]

Key Enzymes

-

Vomilenine Glucosyltransferase (VGT): This enzyme catalyzes the glycosylation of vomilenine to form this compound. It exhibits optimal activity at a pH of 6.3 and a temperature of 50°C. The apparent Km values for vomilenine and UDPG are 40 µM and 0.8 mM, respectively.

-

This compound β-Glucosidase (RG): This highly specific enzyme is responsible for the hydrolysis of this compound to vomilenine and glucose.[2] It has an optimal pH in the range of 5.0-5.1 and a temperature optimum between 38°C and 60°C.[2][4] The enzyme's activity is inhibited by glucose and fructose.[2]

Localization and Accumulation

This compound has been identified as a significant constituent in various parts of the R. serpentina plant and its cell cultures.

Tissue Distribution

This compound is primarily found in the roots of R. serpentina.[5] Its presence has also been confirmed in cell suspension cultures, where it can be a major alkaloid.[6] While the total alkaloid content is highest in the roots (1.7% to 3.0%), the stems also contain a notable amount of alkaloids (2.364 mg/100mg).[7][8]

Quantitative Data

The concentration of this compound can vary depending on the plant material and culture conditions. Elicitation with biotic and abiotic stressors has been shown to influence the accumulation of related indole alkaloids, suggesting a dynamic regulation of the pathway.

| Plant Material | Compound(s) | Concentration / Content | Reference(s) |

| R. serpentina Roots | Total Alkaloids | 1.7% - 3.0% of dry weight | [7] |

| R. serpentina Stem | Total Alkaloids | 2.364 mg/100 mg | [8] |

| R. serpentina Tissue Culture (Extract 3) | Ajmaline and this compound | 29.0% Total Indole Alkaloid Content (TIAC) | [9] |

| R. serpentina Hairy Root Cultures (elicited with 100 mM NaCl) | Ajmalicine | 14.8-fold increase | [10] |

| R. serpentina Hairy Root Cultures (elicited with 100 mg/l mannan) | Ajmaline | 2.9-fold increase | [10] |

Biological and Ecological Role

While direct experimental evidence is limited, the primary biological role of this compound is as a stable intermediate in the biosynthesis of ajmaline. The glycosylation of vomilenine to form this compound may serve as a mechanism to store the precursor in a less reactive form, preventing its further metabolism until required.

Ecologically, like many other plant alkaloids, this compound is presumed to play a role in the chemical defense of R. serpentina against herbivores and pathogens.[11] The bitter taste and potential toxicity of alkaloids can deter feeding by insects and other animals. The release of the aglycone, vomilenine, upon tissue damage by the action of this compound β-glucosidase could be a rapid defense response.

Experimental Protocols

Extraction and Quantification of this compound

A general protocol for the extraction and quantification of indole alkaloids from R. serpentina can be adapted for this compound.

5.1.1. Extraction

-

Sample Preparation: Air-dry the plant material (roots, stems, or leaves) and grind it into a fine powder.

-

Maceration: Suspend the powdered plant material in a hydroalcoholic solvent (e.g., ethanol:water 80:20 v/v).[12]

-

Extraction: Agitate the mixture at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning (Optional for purification):

-

Dissolve the crude extract in 5% acetic acid.

-

Wash with an organic solvent (e.g., ethyl acetate) to remove neutral compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

-

Extract the alkaloids with an organic solvent (e.g., chloroform or dichloromethane).

-

Evaporate the organic solvent to obtain the purified alkaloid fraction.

-

5.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of this compound.[13]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Quantification: Based on a calibration curve generated with a purified this compound standard.

This compound β-Glucosidase Activity Assay

The activity of this compound β-glucosidase can be determined by monitoring the hydrolysis of its substrate.

5.2.1. Enzyme Extraction

-

Homogenization: Homogenize fresh plant material or cell cultures in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and β-mercaptoethanol).

-

Centrifugation: Centrifuge the homogenate at 4°C to remove cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (crude enzyme extract) using a standard method (e.g., Bradford assay).

5.2.2. Enzymatic Assay

-

Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract and this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.1).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 38°C).

-

Termination: Stop the reaction at different time points by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Analysis: Analyze the formation of the product, vomilenine, using HPLC as described above. The rate of vomilenine formation is proportional to the enzyme activity.

Conclusion and Future Perspectives

This compound holds a significant position in the metabolic landscape of Rauvolfia serpentina as the direct precursor to the medicinally important alkaloid, ajmaline. Understanding the regulation of its biosynthesis, transport, and degradation is crucial for the metabolic engineering of R. serpentina to enhance ajmaline production. Future research should focus on the precise subcellular localization of this compound and the enzymes involved in its metabolism. Furthermore, elucidating the transcriptional regulation of the genes encoding VGT and RG will provide valuable tools for manipulating the flux through the ajmaline pathway. A deeper investigation into the specific ecological roles of this compound will also contribute to a more complete understanding of the chemical ecology of this important medicinal plant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance our knowledge and utilization of this compound and the valuable alkaloids derived from it.

References

- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous expression, purification, crystallization and preliminary X-ray analysis of this compound glucosidase, a plant enzyme specifically involved in Rauvolfia alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification, partial amino acid sequence and structure of the product of this compound-O-beta-D-glucosidase from plant cell cultures of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijasrm.com [ijasrm.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into Raucaffricine: A Technical Overview for Researchers

For researchers and scientists engaged in natural product chemistry and drug development, a thorough understanding of the structural and biosynthetic details of lead compounds is paramount. Raucaffricine, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline, presents a compelling case study. This technical guide provides a concise summary of the available spectroscopic data for this compound, outlines relevant experimental protocols, and situates the molecule within its biosynthetic context.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification and structural confirmation of this compound. The chemical shifts are influenced by the complex indole alkaloid scaffold and the attached glucose moiety.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| Data not publicly available in tabulated format |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| Data not publicly available in tabulated format |

Note: While the structure of this compound is well-established, specific, comprehensive, and publicly available tabulated ¹H and ¹³C NMR data were not found in the currently accessible literature. Researchers would typically acquire this data de novo or consult specialized proprietary databases.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Mass Analyzer | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | To be specified | To be specified | To be specified |

| Specific fragmentation data not publicly available in a detailed format |

Note: Detailed public information on the ESI-MS/MS fragmentation pattern of this compound is limited. The fragmentation would be expected to involve the glycosidic bond cleavage, leading to the loss of the glucose unit, as well as characteristic fissions within the alkaloid core.

Experimental Protocols

Standardized protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following outlines general methodologies applicable to the analysis of this compound and related indole alkaloids.

NMR Spectroscopy of Indole Alkaloids

A general protocol for acquiring NMR spectra of indole alkaloids like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To aid in structural assignment, a suite of two-dimensional NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Mass Spectrometry of Indole Alkaloids

A general procedure for the mass spectrometric analysis of this compound is:

-

Sample Preparation: Prepare a dilute solution of the purified alkaloid (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

-

Instrumentation: Employ a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, which provides high-resolution and accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the precursor ion of this compound for collision-induced dissociation (CID) to generate a fragmentation pattern. Varying the collision energy can provide more detailed structural information.

-

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of ajmaline in plants of the Rauwolfia genus. The central step involving this compound is its enzymatic deglycosylation.

As depicted in the diagram, the enzyme this compound β-glucosidase catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and the aglycone vomilenine.[1][2] Vomilenine then undergoes a series of further enzymatic transformations to yield the final product, ajmaline.[1] This deglycosylation step is a critical control point in the ajmaline biosynthetic pathway.

References

Raucaffricine: A Technical Guide for Researchers

CAS Number: 31282-07-2 Molecular Formula: C₂₇H₃₂N₂O₈

This technical guide provides an in-depth overview of raucaffricine, a significant indole alkaloid found in Rauwolfia species. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical pathways, experimental protocols, and relevant quantitative data.

Biochemical Profile

This compound is a key intermediate in the biosynthesis of other pharmacologically important indole alkaloids. Its formation and hydrolysis are central to the metabolic network of these compounds within Rauwolfia serpentina cell cultures.

| Property | Value | Reference |

| CAS Number | 31282-07-2 | [1][2] |

| Molecular Formula | C₂₇H₃₂N₂O₈ | [1] |

| Molecular Weight | 512.56 g/mol | [2] |

| Appearance | Powder | [2] |

| Synonyms | Vomilenine β-D-glucopyranoside | [2] |

Biosynthesis and Hydrolysis Signaling Pathway

This compound metabolism involves a straightforward enzymatic pathway, cycling between its glycosylated and aglycone forms.

Experimental Protocols

Isolation and Purification of this compound from Rauwolfia serpentina Cell Suspension Cultures

This compound can be isolated as the major indole alkaloid from Rauwolfia serpentina cell suspension cultures grown in an alkaloid production medium.[3]

Methodology: Rotation Locular Countercurrent Chromatography (RLCC) has been shown to be an effective method for the isolation of several grams of this glycoalkaloid.[3]

Purification of this compound β-glucosidase

This enzyme can be purified from the cell suspension cultures of Rauwolfia serpentina.[1]

Detailed Protocol: A five-step purification procedure has been reported to yield an approximately 1200-fold enriched glucosidase with a 0.9% yield.[1] The steps include:

-

Anion exchange chromatography

-

Chromatography on hydroxylapatite

-

Gel filtration

-

FPLC-chromatography on Mono Q

-

FPLC-chromatography on Mono P

A shorter, three-step protocol can also be employed, resulting in a 340-fold enrichment with a 5% recovery.[1] This protocol involves:

-

DEAE sepharose chromatography

-

TSK 55 S gel chromatography

-

Purification on Mono Q

The purified enzyme has a molecular weight of approximately 61 kDa as determined by SDS-PAGE and is not glycosylated.[1]

This compound β-glucosidase Activity Assay

The activity of this compound β-glucosidase can be determined by monitoring the hydrolysis of this compound to vomilenine and D-glucose.

General Assay Principle: A common method for assaying β-glucosidase activity involves the use of a synthetic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Reaction Mixture:

-

Enzyme sample

-

pNPG substrate

-

Citrate buffer (pH 4.8)

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a solution such as 0.2 M Na₂CO₃.

-

Measure the absorbance of the liberated p-nitrophenol at 410 nm.

Vomilenine Glucosyltransferase Activity Assay

The activity of vomilenine glucosyltransferase, which synthesizes this compound, can be measured by monitoring the formation of this compound from vomilenine and UDP-glucose.

General Assay Principle: Glycosyltransferase activity can be determined using colorimetric assays. One common method is a coupled-enzyme assay where the release of a nucleotide diphosphate (e.g., UDP) is coupled to a phosphatase, and the liberated inorganic phosphate is quantified.

Reaction Components:

-

Enzyme extract containing vomilenine glucosyltransferase

-

Vomilenine

-

UDP-glucose

-

Coupling phosphatase (e.g., ENTPD3/CD39L3)

-

Reagents for phosphate detection

Procedure: The assay is based on the quantitative removal of inorganic phosphate from the UDP generated during the glycosyltransferase reaction, followed by colorimetric detection of the phosphate. This allows for the kinetic analysis of the enzyme.

Quantitative Analysis of this compound by HPLC

A sensitive and reproducible reversed-phase high-performance liquid chromatography (HPLC) method can be used for the simultaneous quantification of this compound and other alkaloids in Rauwolfia serpentina extracts.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile.

-

Flow Rate: 0.2 mL/min

-

Detection: UV detector at a specified wavelength (e.g., 268 nm).

Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data

| Parameter | Value | Reference |

| This compound β-glucosidase Molecular Weight | ~61 kDa | [1] |

| This compound β-glucosidase Purification Fold (Method 1) | ~1200-fold | [1] |

| This compound β-glucosidase Yield (Method 1) | 0.9% | [1] |

| This compound β-glucosidase Purification Fold (Method 2) | ~340-fold | [1] |

| This compound β-glucosidase Yield (Method 2) | 5% | [1] |

| Total Indole Alkaloid Content (Extract 3 from R. serpentina K-27M tissue culture, containing ajmaline and this compound) | 29.0% of dry biomass | [4] |

Experimental Workflow Diagram

References

- 1. Purification, partial amino acid sequence and structure of the product of this compound-O-beta-D-glucosidase from plant cell cultures of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RLCC-isolation of this compound from its most efficient source - cell suspension cultures of Rauwolfia serpentina Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Raucaffricine: A Technical Guide for Researchers

Introduction

Raucaffricine, a prominent indole alkaloid found in plants of the Rauwolfia genus, is a key precursor in the biosynthesis of the antiarrhythmic drug ajmaline. A comprehensive understanding of its solubility in various organic solvents is paramount for its efficient extraction, purification, analysis, and formulation in pharmaceutical development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in different organic solvents, based on available scientific literature. While precise quantitative solubility data remains limited, this document outlines qualitative solubility based on its behavior during extraction and chromatographic analysis, details relevant experimental protocols, and presents visual workflows to aid researchers in their handling of this important bioactive compound.

Data Presentation: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Qualitative Solubility | Rationale/Source |

| Polar Protic Solvents | Methanol | Soluble | Used as a primary extraction solvent from Rauwolfia serpentina. |

| Ethanol | Soluble | Employed as an extraction solvent for indole alkaloids from Rauwolfia species. | |

| Water | Sparingly Soluble to Soluble | Used in combination with organic modifiers in HPLC mobile phases, suggesting some degree of solubility. The glycosidic moiety of this compound likely contributes to its solubility in aqueous environments. | |

| Polar Aprotic Solvents | Acetonitrile | Soluble | A common component in reverse-phase HPLC mobile phases for the analysis of this compound and related alkaloids, often in gradients with water. |

| Non-Polar Solvents | Chloroform | Soluble | Utilized in the fractionation and purification of alkaloid extracts from Rauwolfia, indicating its effectiveness in dissolving this compound. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction and analysis of this compound, as adapted from various studies on Rauwolfia alkaloids.

Extraction of this compound from Rauwolfia serpentina Roots

This protocol describes a typical solid-liquid extraction method for obtaining a crude extract enriched with this compound and other indole alkaloids.

Materials and Reagents:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks)

Procedure:

-

Macerate the dried, powdered root material of Rauwolfia serpentina in methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

-

Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanolic extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

The resulting crude extract can be further purified or directly used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reverse-phase HPLC method suitable for the detection and tentative quantification of this compound in plant extracts.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A common gradient starts with a higher proportion of water and gradually increases the proportion of acetonitrile. For example, a linear gradient from 15% to 95% acetonitrile over 30 minutes can be effective for separating a range of alkaloids including this compound.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

Sample Preparation:

-

Dissolve the crude methanolic extract in the initial mobile phase composition (e.g., 15% acetonitrile in water).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the gradient elution program and monitor the chromatogram at 280 nm.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard, if available.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Raucaffricine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine is a prominent glucoalkaloid found in the medicinal plant Rauwolfia serpentina. As a key secondary metabolite, its quantitative analysis is crucial for the quality control of raw plant material, standardized extracts, and finished herbal products. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, based on established methodologies for similar indole alkaloids from Rauwolfia species.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is polar. This compound, along with other alkaloids in the sample extract, is separated based on its differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector, as indole alkaloids typically exhibit strong absorbance in the UV range. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation

Effective extraction of this compound from the plant matrix is a critical first step for accurate quantification.

Materials:

-

Dried and powdered Rauwolfia serpentina root or leaf material

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

0.45 µm syringe filters

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

Protocol:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol:water (80:20, v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 5 mL of the mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following are proposed starting conditions for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and column used.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm or 280 nm (based on UV scan of this compound standard) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

Materials:

-

This compound certified reference standard

-

Mobile phase

Protocol:

-

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

Upon method validation, the quantitative data should be summarized for easy reference. The following table provides a template for presenting such data.

| Parameter | Result |

| Retention Time (min) | To be determined |

| Linearity (Correlation Coefficient, r²) | To be determined (Target > 0.999) |

| Linear Range (µg/mL) | To be determined |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Precision (%RSD) | To be determined (Target < 2%) |

| Accuracy (% Recovery) | To be determined (Target 98-102%) |

Method Validation

To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a PDA detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions and plotting a calibration curve of peak area versus concentration.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike-and-recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship between method development, validation, and routine analysis.

Application Notes and Protocols for the Isolation and Purification of Raucaffricine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a prominent glucoalkaloid found in Rauwolfia species, is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1] Its isolation and purification are of significant interest for phytochemical research, drug discovery, and as a starting material for semi-synthetic processes. Cell suspension cultures of Rauwolfia serpentina have been identified as a particularly efficient source for producing this valuable compound.[1] This document provides a detailed protocol for the isolation and purification of this compound, employing a multi-step chromatographic approach to achieve high purity.

Data Presentation

The following table summarizes the representative quantitative data for a typical isolation and purification protocol for this compound from a 200 g sample of lyophilized Rauwolfia serpentina cell culture.

| Purification Step | Total Weight / Volume | This compound Content (mg) | Purity (%) | Yield (%) | Recovery (%) |

| Lyophilized Cell Culture | 200 g | 2,400 | 1.2 | 100 | 100 |